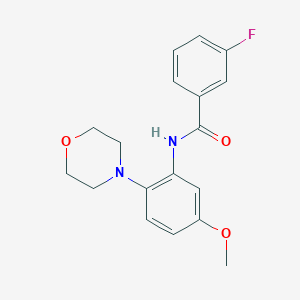![molecular formula C25H24ClN3O3 B243905 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243905.png)
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as BAY 59-3074, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of marijuana. BAY 59-3074 has been studied extensively for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders.
作用機序
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 acts as a selective antagonist of the CB1 receptor. CB1 receptors are G protein-coupled receptors that are primarily found in the brain. They are involved in the regulation of various physiological processes, including appetite, metabolism, pain, and mood. The activation of CB1 receptors by endocannabinoids or exogenous cannabinoids such as marijuana leads to the psychoactive effects of marijuana.
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 binds to the CB1 receptor and prevents the activation of the receptor by endocannabinoids or exogenous cannabinoids. This leads to a reduction in the activity of the CB1 receptor and a decrease in the downstream effects of CB1 activation.
Biochemical and Physiological Effects
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to have several biochemical and physiological effects. In animal studies, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce food intake and body weight, suggesting that it may have potential as a treatment for obesity. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce inflammation and protect against neuronal damage in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These effects suggest that 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 may have potential as a neuroprotective agent in these diseases.
実験室実験の利点と制限
One of the advantages of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been extensively studied in animal models and has shown promising results in various disease models.
One of the limitations of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, the long-term effects of CB1 antagonism are not well understood, and further research is needed to fully understand the potential risks and benefits of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074.
将来の方向性
There are several future directions for research on 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. One area of research is in the development of more potent and selective CB1 antagonists. This could lead to more effective treatments for obesity, addiction, and neurodegenerative disorders.
Another area of research is in the development of novel drug delivery systems for 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. This could improve the solubility and bioavailability of the compound and make it easier to administer in various experimental settings.
Finally, further research is needed to fully understand the long-term effects of CB1 antagonism and the potential risks and benefits of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074. This could lead to a better understanding of the potential therapeutic applications of the compound and its role in the treatment of various diseases.
合成法
The synthesis of 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 involves several steps, starting with the reaction of 4-(4-methoxybenzoyl)piperazine with 3-chlorobenzoyl chloride to form 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of obesity. CB1 receptors are involved in the regulation of appetite and metabolism, and their activation can lead to increased food intake and weight gain. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074, as a CB1 antagonist, has been shown to reduce food intake and body weight in both animal and human studies.
Another area of research is in the treatment of addiction. CB1 receptors are involved in the reward pathway of the brain and are implicated in the development of drug addiction. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
In addition, 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. CB1 receptors are involved in the inflammatory response in the brain, and their activation can lead to neuronal damage. 3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide 59-3074, as a CB1 antagonist, has been shown to reduce inflammation and protect against neuronal damage in animal models of these diseases.
特性
分子式 |
C25H24ClN3O3 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC名 |
3-chloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24ClN3O3/c1-32-23-11-5-18(6-12-23)25(31)29-15-13-28(14-16-29)22-9-7-21(8-10-22)27-24(30)19-3-2-4-20(26)17-19/h2-12,17H,13-16H2,1H3,(H,27,30) |
InChIキー |
SFAZYEUUQZBSOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenoxy)-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243824.png)
![3-methyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243825.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)